1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride
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Overview
Description
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride is an organic compound with the molecular formula C8H8ClF3NO·HCl. This compound is characterized by the presence of a trifluoromethoxy group, a chloro group, and a methanamine group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Trifluoromethoxy)phenyl]methanamine hydrochloride
- 1-[3-Chlorophenyl]methanamine hydrochloride
- 1-[4-Fluorophenyl]methanamine hydrochloride
Uniqueness
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride is unique due to the presence of both a chloro group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various research applications.
Properties
Molecular Formula |
C8H8Cl2F3NO |
---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
WVRZSNAMIBSAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)OC(F)(F)F.Cl |
Origin of Product |
United States |
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